

# Enantiomers of 2-(4-Fluorophenoxy)propanoic Acid: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

**Compound Name:** 2-(4-Fluorophenoxy)propanoic acid

**Cat. No.:** B1334469

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**2-(4-Fluorophenoxy)propanoic acid** is a chiral carboxylic acid with potential applications in the pharmaceutical and agrochemical industries. Like many chiral molecules, its enantiomers can exhibit distinct biological activities. This technical guide provides a comprehensive overview of the synthesis, separation, and potential biological activities of the (R)- and (S)-enantiomers of **2-(4-Fluorophenoxy)propanoic acid**. Due to the limited availability of specific data for the individual enantiomers of this compound, information from closely related structures and general methodologies is included to provide a framework for research and development.

## Physicochemical Properties

Quantitative data for the racemic mixture and related chiral compounds are summarized below. Specific optical rotation and melting points for the individual enantiomers of **2-(4-Fluorophenoxy)propanoic acid** are not readily available in the public domain and would require experimental determination.

Property	Racemic 2-(4-Fluorophenoxy)propanoic acid	(S)-2-(4-fluorophenyl)propanoic acid (Analogue)	(R)-2-(4-fluorophenyl)propanoic acid (Analogue)
Molecular Formula	C <sub>9</sub> H <sub>9</sub> FO <sub>3</sub> <a href="#">[1]</a>	C <sub>9</sub> H <sub>9</sub> FO <sub>2</sub> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>	C <sub>9</sub> H <sub>9</sub> FO <sub>2</sub>
Molecular Weight	184.17 g/mol <a href="#">[1]</a>	168.16 g/mol <a href="#">[2]</a> <a href="#">[3]</a>	168.17 g/mol
Melting Point	112-118 °C <a href="#">[1]</a>	Not available	Not available
Appearance	White crystals <a href="#">[1]</a>	Solid	Solid <a href="#">[5]</a>
IUPAC Name	2-(4-Fluorophenoxy)propanoic acid	(2S)-2-(4-fluorophenyl)propanoic acid <a href="#">[2]</a> <a href="#">[3]</a>	(2R)-2-(4-fluorophenyl)propanoic acid <a href="#">[5]</a>
InChI Key	Not available	IXSCGBODJGIJNN-LURJTMIESA-N <a href="#">[2]</a> <a href="#">[3]</a>	IXSCGBODJGIJNN-ZCFIWIBFSA-N <a href="#">[5]</a>
SMILES	CC(C(=O)O)OC1=CC=C(F)C=C1	C--INVALID-LINK--C(=O)O <a href="#">[3]</a>	C--INVALID-LINK--C(=O)O

## Synthesis and Chiral Resolution

The synthesis of racemic **2-(4-Fluorophenoxy)propanoic acid** can be achieved via the Williamson ether synthesis, a well-established method for forming ethers. The subsequent separation of the enantiomers, a process known as chiral resolution, is crucial for evaluating their individual biological activities.

## Synthesis of Racemic 2-(4-Fluorophenoxy)propanoic acid (Williamson Ether Synthesis)

This protocol is adapted from established methods for the synthesis of similar phenoxyacetic acids.[\[6\]](#)[\[7\]](#)[\[8\]](#)

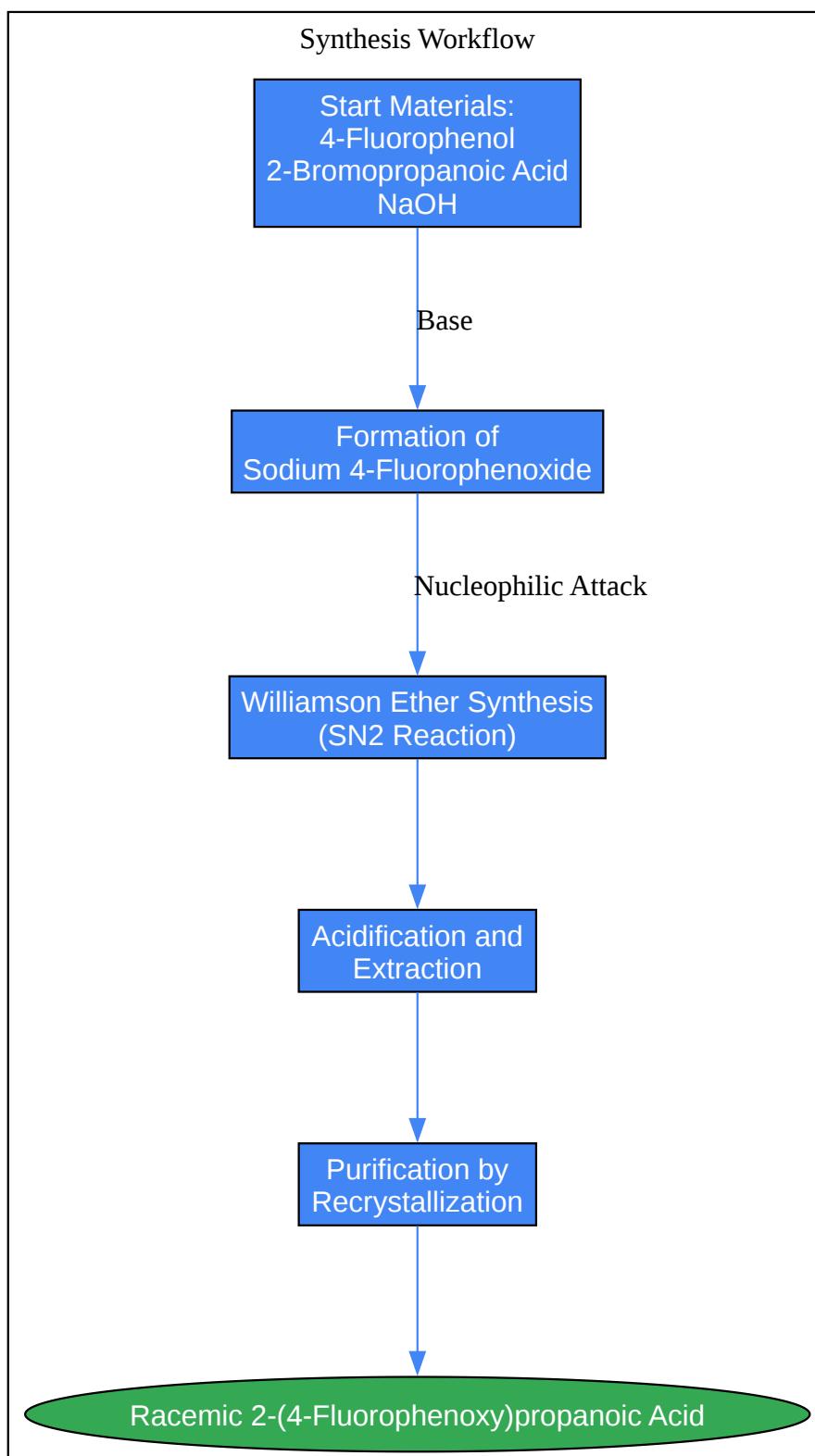
Materials:

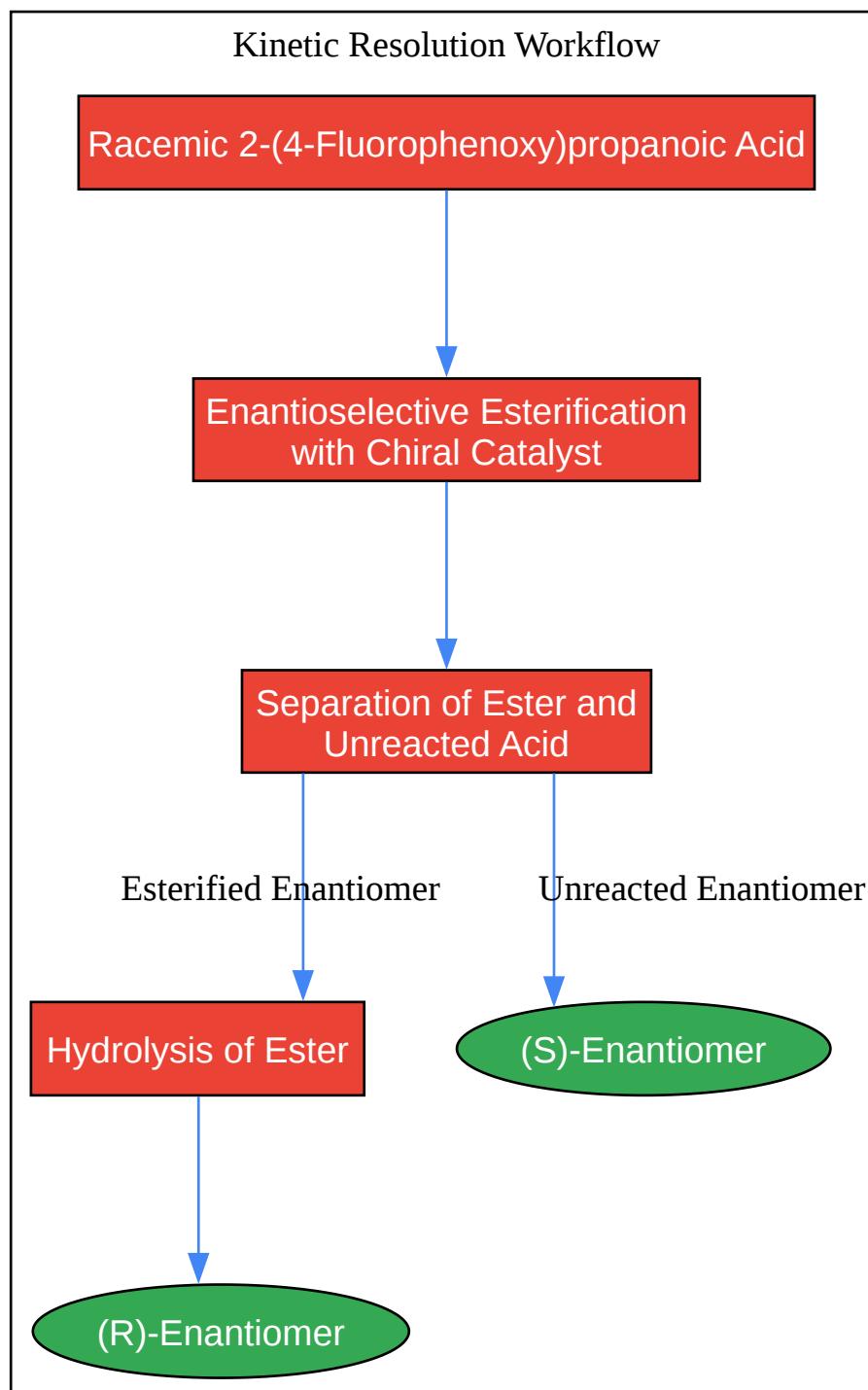
- 4-Fluorophenol

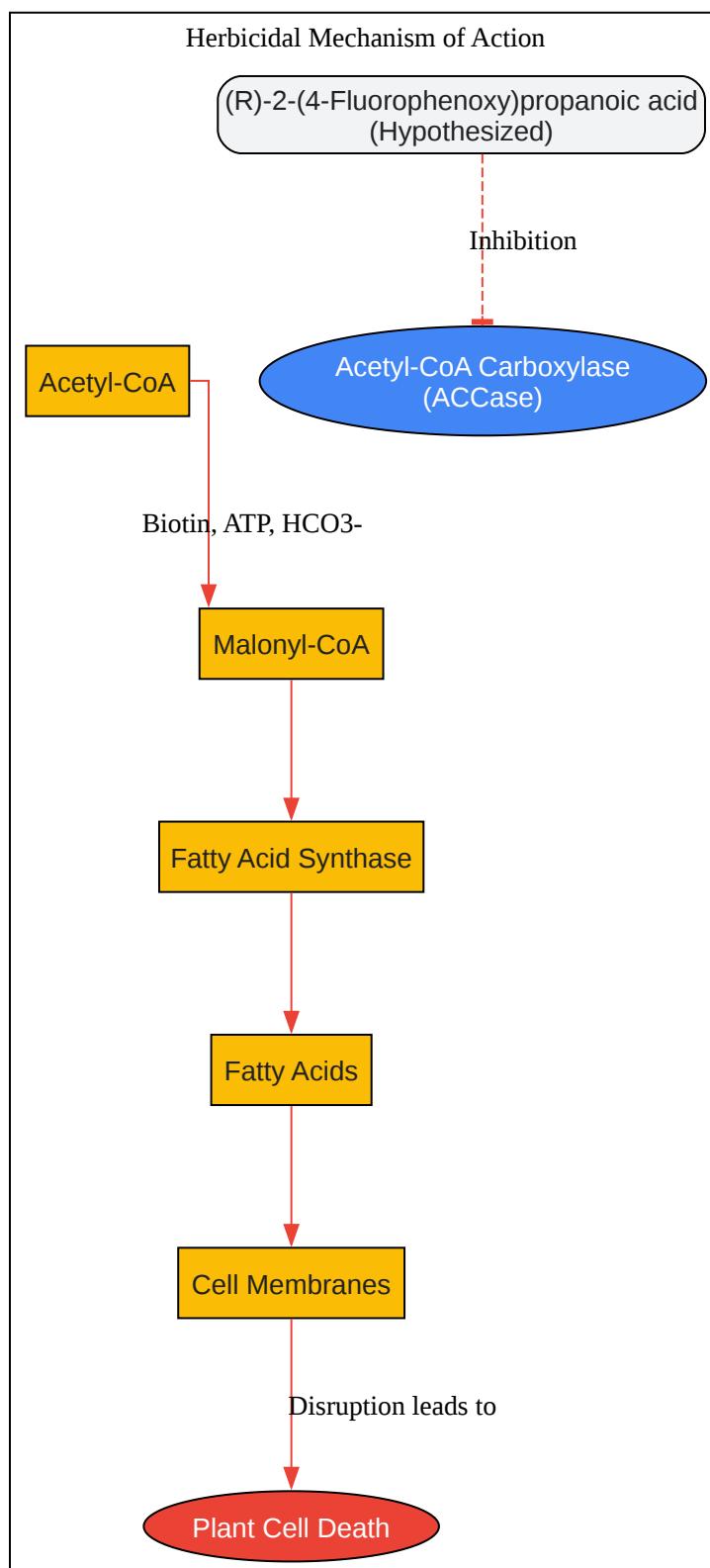
- 2-Bromopropanoic acid
- Sodium hydroxide (NaOH)
- Hydrochloric acid (HCl)
- Diethyl ether
- Saturated sodium bicarbonate solution
- Water
- Standard laboratory glassware

#### Experimental Protocol:

- Formation of the Phenoxide: In a round-bottom flask, dissolve 4-fluorophenol in an aqueous solution of sodium hydroxide. This deprotonates the phenol to form the more nucleophilic sodium 4-fluorophenoxyde.
- Nucleophilic Substitution: To the solution of sodium 4-fluorophenoxyde, add 2-bromopropanoic acid. Heat the mixture to reflux for 1-2 hours to facilitate the SN2 reaction, where the phenoxide displaces the bromide ion.
- Work-up and Extraction: After cooling, acidify the reaction mixture with hydrochloric acid. Extract the aqueous layer with diethyl ether.
- Purification: Wash the ether layer with water and then with a saturated sodium bicarbonate solution to extract the carboxylic acid product into the aqueous layer.
- Isolation: Carefully acidify the bicarbonate layer with hydrochloric acid to precipitate the racemic **2-(4-Fluorophenoxy)propanoic acid**. The crude product can be collected by filtration and purified by recrystallization from hot water.







[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of phenylpropanoic acid derivatives containing polar functionalities as potent and orally bioavailable G protein-coupled receptor 40 agonists for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. (2S)-2-(4-fluorophenyl)propanoic acid | C9H9FO2 | CID 6950752 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemscene.com [chemscene.com]
- 5. mdpi.com [mdpi.com]
- 6. Improvement of the transactivation activity of phenylpropanoic acid-type peroxisome proliferator-activated receptor pan agonists: effect of introduction of fluorine at the linker part - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of animal acetyl-coenzyme A carboxylase by 2-(p-chlorophenoxy)-2-methylpropionic acid and 2-ethylhexanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A New Method for Production of Chiral 2-Aryl-2-fluoropropanoic Acids Using an Effective Kinetic Resolution of Racemic 2-Aryl-2-fluoropropanoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Enantiomers of 2-(4-Fluorophenoxy)propanoic Acid: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1334469#enantiomers-of-2-4-fluorophenoxy-propanoic-acid>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)